molecular formula C5H6BrN3O2 B11710452 3-Bromo-1-ethyl-5-nitro-1H-pyrazole

3-Bromo-1-ethyl-5-nitro-1H-pyrazole

Cat. No.: B11710452
M. Wt: 220.02 g/mol
InChI Key: UGYLDZRJKIEDKL-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, a bromine atom at the 3-position, an ethyl group at the 1-position, and a nitro group at the 5-position. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1-ethyl-1H-pyrazole with nitric acid to introduce the nitro group at the 5-position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. Solvent recovery and waste management are integral parts of the industrial production process to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-ethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-ethyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

3-bromo-1-ethyl-5-nitropyrazole

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3

InChI Key

UGYLDZRJKIEDKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)Br)[N+](=O)[O-]

Origin of Product

United States

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